molecular formula C13H24O4 B057648 Diethyl butylethylmalonate CAS No. 596-76-9

Diethyl butylethylmalonate

Cat. No. B057648
CAS RN: 596-76-9
M. Wt: 244.33 g/mol
InChI Key: OPFFBDXXUZAUAK-UHFFFAOYSA-N
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Description

Diethyl butylethylmalonate is a chemical compound . It is related to diethyl malonate, which is a colorless liquid with an apple-like odor that occurs naturally in grapes and strawberries . It is used in perfumes and to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Molecular Structure Analysis

The molecular formula of Diethyl butylethylmalonate is CH3(CH2)3CH(CO2C2H5)2 . It has a molecular weight of 216.27 .


Chemical Reactions Analysis

Diethyl malonate, a related compound, undergoes alkylation in the alpha position through an SN2 reaction with alkyl halides . This reaction replaces an α-hydrogen with an alkyl group, forming a new C-C bond .

Scientific Research Applications

  • Synthesis of Alkynes : A study by Marinetti and Savignac (2003) explored the use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).

  • Diethyl Carbonate Production : Leino et al. (2011) investigated the synthesis of diethyl carbonate, a process involving ethanol and carbon dioxide, with butylene oxide used to enhance yield (Leino et al., 2011).

  • Green Solvent in Olefin Metathesis : Kniese and Meier (2010) studied the use of methyl decanoate, a fatty acid-derived solvent, in the ring-closing metathesis of diethyl diallylmalonate, proposing it as an environmentally friendly alternative to dichloromethane (Kniese & Meier, 2010).

  • Polypropylene Microstructure : Morini et al. (1996) used diethers like 2-ethyl-2-butyl-1,3-dimethoxypropane in MgCl2-supported Ziegler-Natta catalysts for polypropylene polymerization, analyzing their performance compared to traditional catalysts (Morini et al., 1996).

  • Ester Synthesis via Reductive A-deacetoxylation : Pardo et al. (1981) presented a method for preparing diethyl allylmalonates by reductive α-deoxygenation, facilitating a one-pot reductive-alkylation (Pardo et al., 1981).

  • Polymer Synthesis : Anders et al. (2002) explored the cyclopolymerization of diethyl dipropargylmalonate using molybdenum-based Schrock initiators to produce polymers based on 1,2-cyclopent-1-enylenvinylene units (Anders et al., 2002).

Future Directions

Diethyl Butylethylmalonate-d5, a stable isotope-labelled form of Diethyl butylethylmalonate, is available for research purposes . This suggests that research into this compound and its potential applications is ongoing.

properties

IUPAC Name

diethyl 2-butyl-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFBDXXUZAUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00208281
Record name Diethyl butylethylmalonate
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Molecular Weight

244.33 g/mol
Source PubChem
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Product Name

Diethyl butylethylmalonate

CAS RN

596-76-9
Record name 1,3-Diethyl 2-butyl-2-ethylpropanedioate
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Record name Diethyl butylethylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VH Wallingford, DM Jones - Journal of the American Chemical …, 1942 - ACS Publications
… of diethyl butylethylmalonate, bp 124 (12 mm.), »aoD 1.4282 and 41 g. of a mixture of this ester and diethyl butylmalonate, bp 122-124 (12 mm.), … The diethyl butylethylmalonate was …
Number of citations: 7 pubs.acs.org
VH Wallingford, MA Thorpe… - Journal of the American …, 1942 - ACS Publications
… of diethyl butylethylmalonate, bp 124 (12 mm.), »aoD 1.4282 and 41 g. of a mixture of this ester and diethyl butylmalonate, bp 122-124 (12 mm.), … The diethyl butylethylmalonate was …
Number of citations: 35 pubs.acs.org
AT Sipahimalani - lib.unipune.ac.in
The water beetles became aquatic late in the process of evolutioa. They liave remarkably adapted to their life in water, with Dytiscidae being one of the best swinmers of fresh water …
Number of citations: 2 lib.unipune.ac.in

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